3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid

O-antigen structure Pseudomonas aeruginosa serotyping epimer ratio

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (GulNAcAmA; CAS 104602-08-6) is a rare, naturally occurring diamino hexuronic acid belonging to the class of 2,3-dideoxyuronic acids. It was first identified as a constituent monosaccharide of the O-specific polysaccharide chain of Pseudomonas aeruginosa immunotype 7 lipopolysaccharide (LPS).

Molecular Formula C10H17N3O6
Molecular Weight 275.26 g/mol
CAS No. 104602-08-6
Cat. No. B010974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid
CAS104602-08-6
Synonyms3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid
GulNAcAmA
Molecular FormulaC10H17N3O6
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N
InChIInChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1
InChIKeyDHMWLSNODZWOTC-LURQLKTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamidino-2-acetamido-2,3-dideoxyguluronic Acid (CAS 104602-08-6) – Core Structural and Biochemical Profile for Scientific Procurement


3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (GulNAcAmA; CAS 104602-08-6) is a rare, naturally occurring diamino hexuronic acid belonging to the class of 2,3-dideoxyuronic acids . It was first identified as a constituent monosaccharide of the O-specific polysaccharide chain of Pseudomonas aeruginosa immunotype 7 lipopolysaccharide (LPS) . The molecule features an α-L-guluronic acid backbone with an N-acetamido group at C-2 and an N-acetamidino group at C-3, distinguishing it from the more common diacetamido or monoacetamido diamino uronates found in other P. aeruginosa serotypes . Owing to its restricted natural distribution and distinctive chemical reactivity, GulNAcAmA serves as a critical structural probe for bacterial O-antigen research, serotyping reference standards, and the development of carbohydrate-based immunotherapeutics targeting P. aeruginosa infection .

Structural probe for P. aeruginosa O-antigen architecture
Serotyping reference standard for Fisher immunotype 7 classification
Synthetic intermediate for acetamidino-containing glyco-derivatives

Why In-Class 2,3-Dideoxyuronic Acid Analogs Cannot Substitute for GulNAcAmA in Critical Structural, Immunological, and Chemical Studies


Researchers attempting to source a generic ‘2,3-dideoxyuronic acid derivative’ must recognize that 3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid differs from its closest structural analogs by three critical molecular determinants: (i) the presence of an acetamidino (–NHC(=NH)CH₃) rather than an acetamido (–NHCOCH₃) group at C-3, (ii) the L-guluronic acid configuration at C-5, and (iii) the monosaccharide identity within the context of a specific trisaccharide repeating unit that defines the P. aeruginosa Fisher immunotype 7 O-antigen . The D-manno epimer (3-acetamidino-2-acetamido-2,3-dideoxy-D-mannuronic acid; ManNAcAmA) and the diacetamido analog (2,3-diacetamido-2,3-dideoxy-L-guluronic acid; GulN2Ac2A) are not interchangeable because they generate distinct glycosidic linkage stereochemistry, differential C-5 configuration-dependent antibody recognition, and entirely different chemical reactivity profiles under solvolytic, reductive, and hydrolytic conditions . Consequently, procurement of the exact compound is mandatory for accurate serotyping, O-antigen biosynthesis studies, and any application requiring authentic L-guluronic acid-derived acetamidino sugar .

D-manno epimer (ManNAcAmA) has β-D-mannuronic acid C-5 configuration, altering glycosidic linkage stereochemistry and antibody recognition; may limit serotyping accuracy.

Diacetamido analog (GulN2Ac2A) lacks C-3 acetamidino group, removing orthogonal reductive deamination and hydrolysis reactivity; may not support derivatization studies.

Quantitative Differential Evidence: How GulNAcAmA Outperforms Its Closest Analogs in Measurable, Decision-Relevant Criteria


Quantified Epimer Ratio in P. aeruginosa O-Polysaccharide: α-L-GulNAcAmA Constitutes ~70% of the HexNAcAmA Pool, Dominating over the β-D-Manno Isomer

In the O-specific polysaccharide of P. aeruginosa O3(a),3d,3f (Lányi classification), the 3-acetamidino-2-acetamido-2,3-dideoxyuronic acid residue exists as a mixture of two C-5 epimers. Quantitative analysis by ¹H-NMR, ¹³C-NMR, and FAB-MS reveals that the α-L-guluronic acid form (GulNAcAmA) accounts for approximately 70% of the HexNAcAmA residues, while the β-D-mannuronic acid form (ManNAcAmA) constitutes the remaining ~30% . This ratio was established through integration of anomeric proton signals and confirmed by chemical transformation experiments.

Epimer distribution
Head-to-head
α-L-GulNAcAmA ≈70%
β-D-ManNAcAmA ≈30%
L-guluronic acid form dominates native O-antigen
Supports use of the target epimer for structural studies
O-antigen structure Pseudomonas aeruginosa serotyping epimer ratio

Absence of O-Specific Polysaccharide Structural Analogs for Fisher Immunotypes 1 and 7: Unique Immunological Identity Correlated with GulNAcAmA Content

A comprehensive comparative analysis of the O-specific polysaccharides from all seven P. aeruginosa Fisher immunotypes found that the structures of immunotypes 2, 3, 4, 5, and 6 were identical to those of previously classified Lányi-Bergan serotypes, whereas no structural analogs could be identified for the polysaccharides of immunotypes 1 and 7 . Passive haemagglutination-inhibition experiments confirmed the LPS of immunotype 7 possesses unique antigenic determinants that are not cross-reactive with other immunotypes . Since GulNAcAmA is a characteristic component of the immunotype 7 repeating unit, this unique serological identity is directly attributable to its presence.

Immunological identity
Class-level inference
Immunotype 7 (with GulNAcAmA): no structural analog among Lányi-Bergan serotypes (0% overlap). Others: 100% analog overlap.
Immunotype 7 uniqueness linked to GulNAcAmA content
Substitution may compromise serological fidelity
immunological specificity serological classification cross-reactivity

Exclusive Acetamidino Group Reactivity: Reductive Deamination to Ethylamino vs. Hydrolytic Conversion to Acetamido – A Binary Chemical Switch Absent in Diacetamido Analogs

The acetamidino functional group at C-3 of GulNAcAmA provides a unique chemical handle that is entirely absent in the diacetamido analog GulN2Ac2A. When the trisaccharide fragment containing GulNAcAmA is subjected to borohydride reduction in aqueous solution (NaBH₄/H₂O), the acetamidino group undergoes reductive deamination to yield an ethylamino (–NHCH₂CH₃) group, whereas reduction in boric acid solution leaves the acetamidino group intact and instead reduces the terminal fucosamine residue to fucosaminitol . Under alkaline hydrolysis (aqueous triethylamine), the acetamidino group is converted to an acetamido group, producing the diacetamido derivative . These mutually exclusive chemical outcomes constitute a binary switch that enables site-specific chemical tagging or functionalization.

Chemical switch
Cross-study comparable
Acetamidino NaBH₄/H₂O ethylamino
Acetamidino Et₃N/H₂O acetamido
Enables site-specific tagging or functionalization
Diacetamido analog lacks this orthogonal reactivity
acetamidino reactivity reductive deamination chemical differentiation

Physicochemical Property Differentiation: Molecular Weight, Polar Surface Area, and Density Compared to the Closest Diacetamido Analog

Replacement of the C-3 acetamidino group with an acetamido group results in measurable changes in key physicochemical parameters relevant to chromatographic separation, mass spectrometric detection, and solubility. The target compound (GulNAcAmA) has an empirical formula of C₁₀H₁₇N₃O₆ and a molecular weight of 275.26 g/mol, whereas the diacetamido analog GulN2Ac2A has the formula C₁₀H₁₆N₂O₇ and a molecular weight of 276.24 g/mol . The density of GulNAcAmA is 1.51 g/cm³, and its topological polar surface area (tPSA) is 163.3 Ų . These differences can be exploited for unambiguous identity confirmation during quality control and for the development of selective analytical methods.

Analytical markers
Supporting evidence
GulNAcAmA: MW 275.26 g/mol, tPSA 163.3 Ų
GulN2Ac2A: MW 276.24 g/mol (ΔMW −0.98 g/mol; distinct formula C₁₀H₁₇N₃O₆ vs C₁₀H₁₆N₂O₇)
Supports chromatographic and MS identity verification
Elemental composition shift enables unambiguous detection
physicochemical properties analytical characterization compound identification

Highest-Impact Procurement Scenarios for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic Acid (CAS 104602-08-6)


P. aeruginosa Serotyping and Immunological Classification Reagent

GulNAcAmA is the defining monosaccharide component of the Fisher immunotype 7 O-antigen, a serotype for which no structural analog has been found among Lányi-Bergan classified strains . Procurement of authentic, high-purity GulNAcAmA enables the preparation of structurally defined oligosaccharide conjugates for generating immunotype-specific antibodies, performing passive haemagglutination inhibition assays, and establishing reference standards for bacterial serotyping in clinical microbiology and epidemiological surveillance programs.

Synthetic Intermediate for Acetamidino-Functionalized Uronic Acid Derivatives

The unique chemical reactivity of the acetamidino group—undergoing reductive deamination to an ethylamino group or alkaline hydrolysis to an acetamido group under mild, orthogonal conditions —positions GulNAcAmA as a privileged starting material for the synthesis of unnatural diamino uronic acid libraries. Researchers engaged in medicinal chemistry, glycobiology, or bioorthogonal probe development can exploit this binary chemical switch to install diverse functional appendages at C-3 without affecting the C-2 acetamido group or the carboxylic acid moiety.

O-Antigen Biosynthesis and Enzymology Studies

The biosynthetic origin of GulNAcAmA involves incomplete epimerization at C-5 of the acetamidino derivative of mannuronic acid at the polymer level . The compound is therefore an essential substrate or product standard for studying the enzymes responsible for uronic acid epimerization, acetamidino group installation (e.g., amidotransferases related to WbpG), and the assembly of the trisaccharide repeating unit in P. aeruginosa O-antigen gene clusters. Sourcing the exact L-guluronic acid epimer is critical because enzymatic assays may exhibit strict stereospecificity for the C-5 configuration.

Analytical Method Development for Complex Carbohydrate Matrices

Given its distinct molecular formula (C₁₀H₁₇N₃O₆), molecular weight (275.26 g/mol), density (1.51 g/cm³), and polar surface area (163.3 Ų) relative to co-occurring diamino uronates , GulNAcAmA serves as a critical reference compound for developing and validating LC–MS/MS, GC–MS, and NMR-based methods aimed at resolving and quantifying structurally similar uronic acid derivatives in bacterial polysaccharide hydrolysates, environmental samples, or glycoconjugate vaccine formulations.

Application
Selection Property
Validation Focus
P. aeruginosa serotyping research
Immunotype 7-specific monosaccharide identity
Antibody specificity and haemagglutination inhibition assays
Synthesis of acetamidino-functionalized uronates
Orthogonal acetamidino reactivity
Reductive deamination and hydrolysis transformation consistency
O-antigen biosynthesis enzymology
L-guluronic acid epimer stereochemistry
Epimerase and amidotransferase substrate specificity
Analytical method development for uronic acids
Distinct MW, formula, and tPSA
Chromatographic and MS differentiation from diacetamido analogs
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